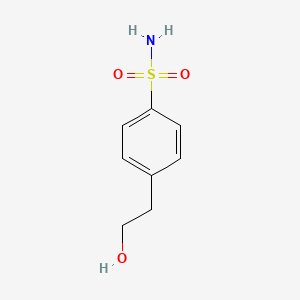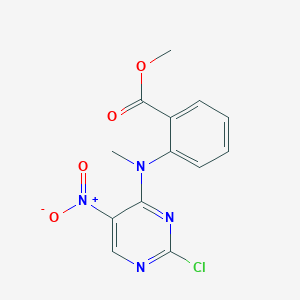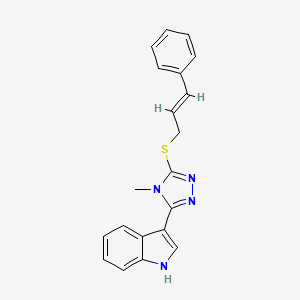![molecular formula C17H15Cl2N5O2S B2632379 N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 924824-60-2](/img/structure/B2632379.png)
N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide, also known as DCTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTA is a tetrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.
Scientific Research Applications
Anticancer Evaluation
- Synthesis and Characterization for Anticancer Activities : A study by Zyabrev et al. (2022) explored the synthesis and characterization of a novel series of compounds, including those related to the chemical structure , evaluating their anticancer activities against various cancer cell lines. The research highlighted the potential of these compounds in exerting cytostatic and antiproliferative effects against specific cancer types, such as glioblastoma and lung carcinoma, suggesting their utility as lead compounds for further antitumor studies (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Antimicrobial Evaluation
- Microbial Studies of Thiazolidinone Derivatives : Research on thiazolidinone and acetidinone derivatives, including compounds with structural similarities to the query chemical, has demonstrated significant antimicrobial activity against various microorganisms. This indicates the potential use of such compounds in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Docking Studies and Structural Analysis
- Docking Studies for COX-2 Inhibition : The docking studies and structural determination of tetrazole derivatives, including the analysis of their interactions with the cyclooxygenase-2 enzyme, have provided insights into their potential as COX-2 inhibitors. This suggests applications in designing anti-inflammatory drugs (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Pharmacological and Toxicity Assessment
- Computational and Pharmacological Evaluation for Various Bioactivities : A study by Faheem (2018) focused on the computational and pharmacological evaluation of oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive analysis underscores the multifaceted pharmacological potential of such compounds, including their application in cancer therapy and inflammation management (Faheem, 2018).
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-2-26-15-6-4-3-5-14(15)24-17(21-22-23-24)27-10-16(25)20-13-8-7-11(18)9-12(13)19/h3-9H,2,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNNITAHRMQMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2632298.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2632302.png)
![1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2632303.png)
![N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2632304.png)
![ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2632305.png)
![4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine](/img/structure/B2632308.png)

![N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2632312.png)

![2-(4-chlorophenoxy)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2632314.png)
![1-[(2-Methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2632315.png)

